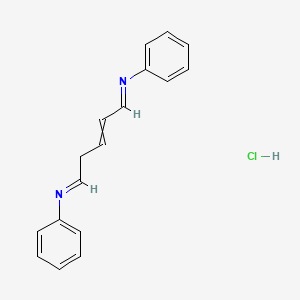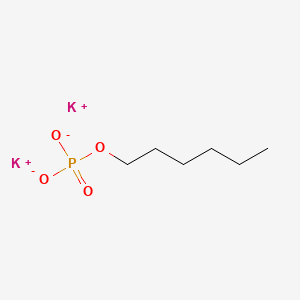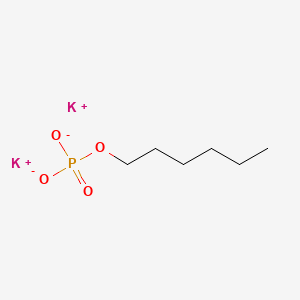
Dipotassium hexyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium hexyl phosphate is an organophosphate compound with the chemical formula ( \text{C}6\text{H}{13}\text{O}_4\text{P}\text{K}_2 ). It is a potassium salt of hexyl phosphate, where two potassium ions are bonded to the phosphate group. This compound is known for its solubility in water and its use in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium hexyl phosphate can be synthesized through the reaction of hexyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 ] [ \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 + 2 \text{KOH} \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{K}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the controlled reaction of hexyl alcohol with phosphoric acid under specific temperature and pressure conditions. The resulting hexyl phosphate is then neutralized with potassium hydroxide to form the dipotassium salt. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium hexyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexyl alcohol and potassium phosphate.
Esterification: It can react with alcohols to form esters.
Substitution: It can participate in substitution reactions where the hexyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at room temperature.
Esterification: Requires the presence of an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Substitution: Often involves the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydroxide.
Major Products
Hydrolysis: Produces hexyl alcohol and potassium phosphate.
Esterification: Forms hexyl esters and water.
Substitution: Results in the formation of substituted phosphates and potassium halides.
Aplicaciones Científicas De Investigación
Dipotassium hexyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of dipotassium hexyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular signaling and metabolism. It can also function as a buffering agent, maintaining the pH balance in biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
Dipotassium phosphate: ( \text{K}_2\text{HPO}_4 )
Monopotassium phosphate: ( \text{KH}_2\text{PO}_4 )
Tripotassium phosphate: ( \text{K}_3\text{PO}_4 )
Uniqueness
Dipotassium hexyl phosphate is unique due to its hexyl group, which imparts distinct hydrophobic properties compared to other potassium phosphates. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required, such as in surfactants and emulsifiers.
Propiedades
Número CAS |
37242-45-8 |
|---|---|
Fórmula molecular |
C6H13K2O4P |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
dipotassium;hexyl phosphate |
InChI |
InChI=1S/C6H15O4P.2K/c1-2-3-4-5-6-10-11(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
Clave InChI |
SVQIBPUYKCOPNT-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



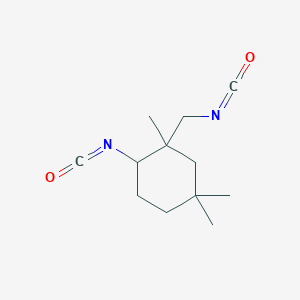
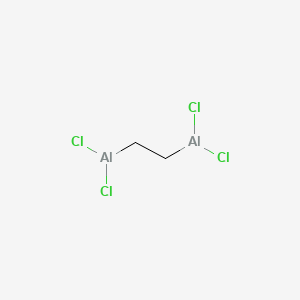
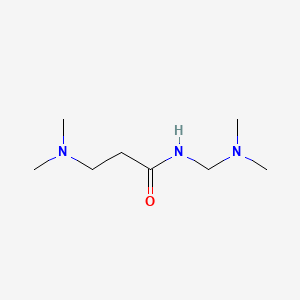
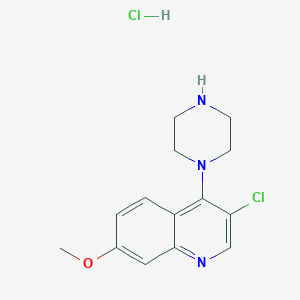
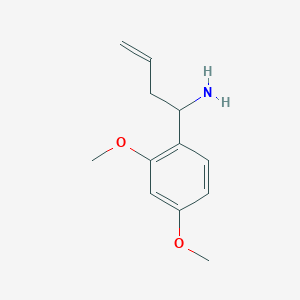
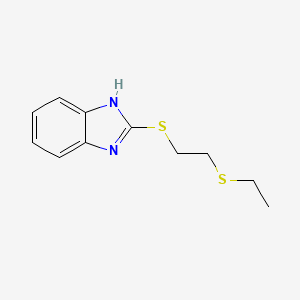
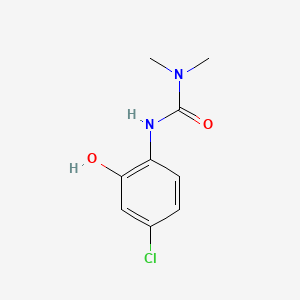
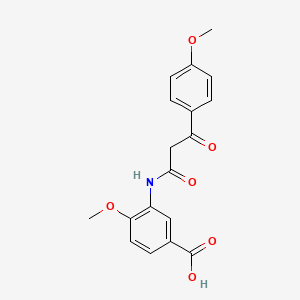
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
